N'-[1-(4-nitrophenyl)ethylidene]-4-[(phenylamino)methyl]benzohydrazide
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Overview
Description
4-(ANILINOMETHYL)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an anilinomethyl group, a nitrophenyl group, and a benzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ANILINOMETHYL)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between an anilinomethyl derivative and a nitrophenyl ethylidene benzohydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as hydrochloric acid, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(ANILINOMETHYL)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The anilinomethyl group can participate in substitution reactions, where different substituents can replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas in the presence of a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted anilinomethyl derivatives .
Scientific Research Applications
4-(ANILINOMETHYL)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism by which 4-(ANILINOMETHYL)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]BENZOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell death. In cancer research, the compound may inhibit specific enzymes or signaling pathways involved in tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anilinomethyl derivatives and nitrophenyl benzohydrazides, such as:
- 4-(Anilinomethyl)-N,N-dimethylaniline
- 4-(Anilinomethyl)-N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylene]benzohydrazide
Uniqueness
What sets 4-(ANILINOMETHYL)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]BENZOHYDRAZIDE apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H20N4O3 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-(anilinomethyl)-N-[1-(4-nitrophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C22H20N4O3/c1-16(18-11-13-21(14-12-18)26(28)29)24-25-22(27)19-9-7-17(8-10-19)15-23-20-5-3-2-4-6-20/h2-14,23H,15H2,1H3,(H,25,27) |
InChI Key |
DXSPTKAWOUVHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CNC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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